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molecular formula C8H10O B046079 5-Norbornene-2-carboxaldehyde CAS No. 5453-80-5

5-Norbornene-2-carboxaldehyde

Cat. No. B046079
M. Wt: 122.16 g/mol
InChI Key: AJIBZRIAUXVGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07193113B2

Procedure details

Diels-Alder reaction was conducted to a methacrolein wherein the scandium (III) pentafluorophenylbis(triflyl)methide obtained from Examples 13 and 14 was used as a Lewis acid catalyst (Chemical formula 39). Methacrolein (0.21 mL, 2.6 mmol) and cyclopentadiene (0.56 mL, 6.8 mmol) were reacted while stirring in 3 mL dichloromethane at −40° C. for 4 hours, under the presence of scandium (III) pentafluorophenylbis(triflyl)methide as 1 mol % of Lewis acid catalyst. Two to 3 drops of triethylamine was added to stop the reaction, 5 mL of water was added and the 5-norbornene-2-aldehyde produced was extracted with pentane. After concentration and drying, the crude product was analyzed with 1HNMR and it was found that the 5-norbornene-2-aldehyde showed a high yield of 95% (88% exo). The same reaction as mentioned above was conducted, except for the use of scandium (III) triflate [Sc(OTf)3] as a conventionally known Lewis acid catalyst, instead of the scandium (III) pentafluorophenylbis(triflyl)methide mentioned above. The 5-norbornene-2-aldehyde was hardly synthesized. Subsequently, 2 mol % of this scandium (III) triflate was used, and the yield of the 5-norbornene-2-aldehyde was 97% (89% exo). Based on these results, it was found out that the catalytic activity of the scandium (III) pentafluorophenylbis(triflyl)methide of the present invention is much more higher compared to that of the existing Lewis acid catalysts.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
scandium (III) pentafluorophenylbis(triflyl)methide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
formula 39
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.21 mL
Type
reactant
Reaction Step Four
Quantity
0.56 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Five
[Compound]
Name
scandium (III) pentafluorophenylbis(triflyl)methide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3](=[CH2:5])[CH3:4].[CH:6]1[CH2:10]C=[CH:8][CH:7]=1.O>ClCCl.C(N(CC)CC)C>[CH:5]12[CH2:8][CH:7]([CH:6]=[CH:10]1)[CH2:4][CH:3]2[CH:2]=[O:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC(C)=C
Step Two
Name
scandium (III) pentafluorophenylbis(triflyl)methide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
formula 39
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.21 mL
Type
reactant
Smiles
O=CC(C)=C
Name
Quantity
0.56 mL
Type
reactant
Smiles
C1=CC=CC1
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Six
Name
scandium (III) pentafluorophenylbis(triflyl)methide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Diels-Alder reaction
ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Name
Type
product
Smiles
C12C(CC(C=C1)C2)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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